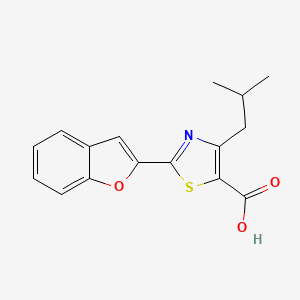
2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a benzofuran ring, a thiazole ring, and a carboxylic acid functional group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
作用机制
Target of Action
Benzofuran and thiazole derivatives are known to have various biological activities . They are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran compounds are known to have various biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the construction of the benzofuran ring, followed by the formation of the thiazole ring, and finally the introduction of the carboxylic acid group. Key steps may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Formation of the Thiazole Ring: This step often involves the reaction of a thioamide with a haloketone under basic conditions.
Introduction of the Carboxylic Acid Group: This can be done through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
科学研究应用
2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tumor, antibacterial, and antiviral agent.
Materials Science: It is explored for its use in the development of organic electronic materials due to its unique structural properties.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole: Lacks the carboxylic acid group, which may affect its biological activity and solubility.
2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid: Contains an oxazole ring instead of a thiazole ring, which can alter its electronic properties and reactivity.
Uniqueness
2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of its structural features, which contribute to its diverse chemical reactivity and potential biological activities. The presence of both benzofuran and thiazole rings, along with the carboxylic acid group, makes it a versatile compound for various applications.
属性
IUPAC Name |
2-(1-benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-9(2)7-11-14(16(18)19)21-15(17-11)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9H,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOOEKLERQRNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
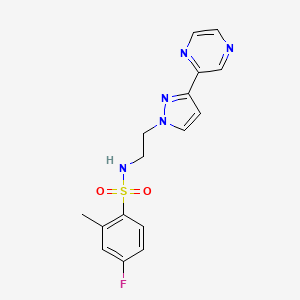

![Methyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2605486.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2605487.png)
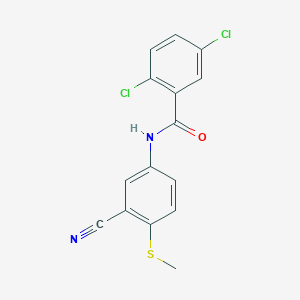
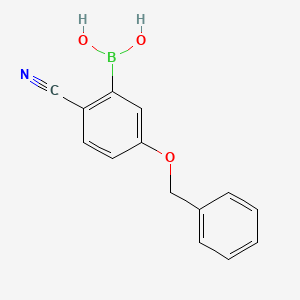
![2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2605494.png)

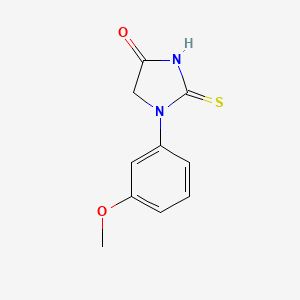
![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine](/img/structure/B2605499.png)
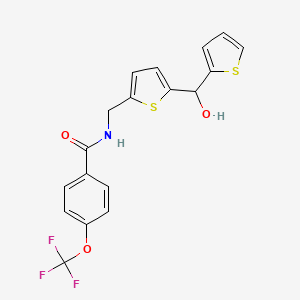
![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide](/img/structure/B2605503.png)
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}cyclopropanecarboxamide](/img/structure/B2605504.png)
![Methyl 6-acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2605505.png)
